
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as MPQC, is a synthetic compound that belongs to the quinoline family. It has gained attention in scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In one study, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline reduced inflammation in mice with induced colitis. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been studied for its potential use in treating Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth. 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its relatively simple synthesis method. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has shown promising results in various scientific research applications. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the therapeutic potential of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One direction is to further investigate its potential use in treating Alzheimer's disease. Additionally, more studies are needed to understand the mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline and its potential use in treating other diseases, such as cancer and inflammation. Further research is also needed to determine the optimal dosage and administration of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline for therapeutic use.
Synthesemethoden
The synthesis of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline involves the reaction of 3-methylbenzaldehyde with 2-aminobenzophenone in the presence of acetic anhydride and anhydrous zinc chloride. The resulting product is then treated with pyrrolidine and acetic anhydride to obtain 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. The yield of the synthesis method is approximately 70%.
Eigenschaften
IUPAC Name |
[2-(3-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-7-6-8-16(13-15)20-14-18(21(24)23-11-4-5-12-23)17-9-2-3-10-19(17)22-20/h2-3,6-10,13-14H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXXBDZBDMLXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357796 |
Source


|
| Record name | ZINC00433167 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methylphenyl)quinolin-4-yl](pyrrolidin-1-yl)methanone | |
CAS RN |
5693-91-4 |
Source


|
| Record name | ZINC00433167 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)
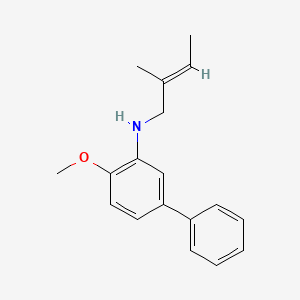
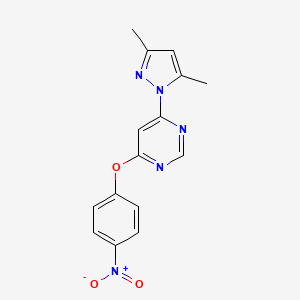
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)
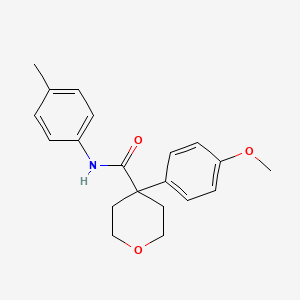
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)
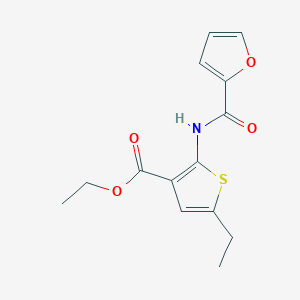
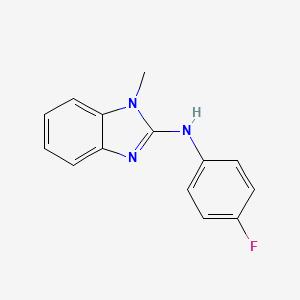

![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)
![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)